3-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide
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Overview
Description
3-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide is a chemical compound with the molecular formula C15H9Cl2F3N2OS. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in its structure plays a significant role in its chemical properties and applications .
Preparation Methods
The synthesis of 3-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base to form the intermediate product. This intermediate is then reacted with thiourea to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions
Scientific Research Applications
3-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in controlling pests and weeds
Mechanism of Action
The mechanism of action of 3-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoth
Properties
Molecular Formula |
C15H9Cl2F3N2OS |
---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
3-chloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H9Cl2F3N2OS/c16-10-3-1-2-8(6-10)13(23)22-14(24)21-12-7-9(15(18,19)20)4-5-11(12)17/h1-7H,(H2,21,22,23,24) |
InChI Key |
ZLLSTMLDHIZOBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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